molecular formula C25H31ClN2O B10885585 (4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10885585
M. Wt: 411.0 g/mol
InChI Key: WIYMWUUWENZZLH-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a methanone group linking two piperidine rings, each substituted with benzyl and chlorobenzyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Piperidine Rings: The initial step involves the formation of the piperidine rings through cyclization reactions. This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Benzylation: The piperidine rings are then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorobenzylation: Similarly, the chlorobenzyl group is introduced by reacting the piperidine derivative with 3-chlorobenzyl chloride.

    Methanone Formation: The final step involves the formation of the methanone linkage between the two piperidine rings. This can be achieved through a condensation reaction using a suitable carbonyl compound and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The benzyl and chlorobenzyl groups can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new medications for diseases such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets in the body. Piperidine derivatives often act on neurotransmitter receptors, enzymes, or ion channels. This compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: A simpler analog with a single piperidine ring and a benzyl group.

    3-Chlorobenzylpiperidine: Another analog with a single piperidine ring and a chlorobenzyl group.

    Piperidine: The parent compound with a simple piperidine ring structure.

Uniqueness

(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone is unique due to its dual piperidine rings linked by a methanone group, each substituted with benzyl and chlorobenzyl groups. This structure provides a unique combination of chemical functionalities that can interact with multiple biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31ClN2O/c26-24-10-4-8-22(17-24)18-27-13-5-9-23(19-27)25(29)28-14-11-21(12-15-28)16-20-6-2-1-3-7-20/h1-4,6-8,10,17,21,23H,5,9,11-16,18-19H2

InChI Key

WIYMWUUWENZZLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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